2,5-Dipropylpyrazine
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Overview
Description
2,5-Dipropylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with two propyl groups at the 2 and 5 positions. This compound is known for its distinctive aroma and is often found in various natural sources, including roasted foods and certain fermented products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dipropylpyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylpyrazine with propyl halides in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. A notable method includes the use of a catalyst comprising a silicon dioxide carrier loaded with chromium, copper, and zinc. The catalyst facilitates the reaction between the precursors, leading to the formation of this compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dipropylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often employs reagents like chlorine or bromine, while alkylation uses alkyl halides in the presence of a base.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
2,5-Dipropylpyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its role in microbial communication and as a potential bioactive compound.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma
Mechanism of Action
The mechanism of action of 2,5-dipropylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Similar structure but with methyl groups instead of propyl groups.
2,3-Dipropylpyrazine: Similar but with propyl groups at the 2 and 3 positions.
2,6-Dipropylpyrazine: Similar but with propyl groups at the 2 and 6 positions.
Uniqueness: 2,5-Dipropylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aroma and potential bioactivity make it particularly valuable in both research and industrial applications .
Properties
CAS No. |
64271-01-8 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,5-dipropylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9-7-12-10(6-4-2)8-11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
OLMMSLIJLXHCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=N1)CCC |
Origin of Product |
United States |
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